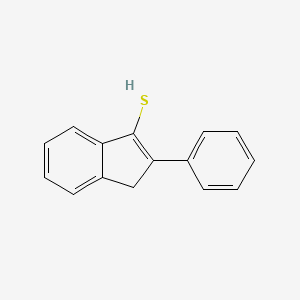![molecular formula C14H14N2 B14596348 N-[(Z)-(3-methylphenyl)methylideneamino]aniline CAS No. 59670-13-2](/img/structure/B14596348.png)
N-[(Z)-(3-methylphenyl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of aniline and an aldehyde or ketone, resulting in the formation of an imine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline can be synthesized by the condensation reaction between aniline and 3-methylbenzaldehyde. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-(3-methylphenyl)methylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-[(Z)-(3-methylphenyl)methylideneamino]aniline involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its aromatic rings can participate in π-π interactions with biological molecules, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A primary aromatic amine with similar reactivity but lacks the imine group.
N-methylaniline: A secondary amine with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is unique due to the presence of both an imine group and aromatic rings, which confer distinct chemical reactivity and potential bioactivity. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
59670-13-2 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
N-[(Z)-(3-methylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H14N2/c1-12-6-5-7-13(10-12)11-15-16-14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11- |
InChI-Schlüssel |
GNETXSZEAPXRHD-PTNGSMBKSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=N\NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


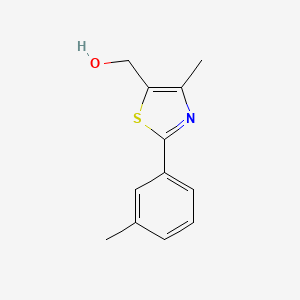
phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
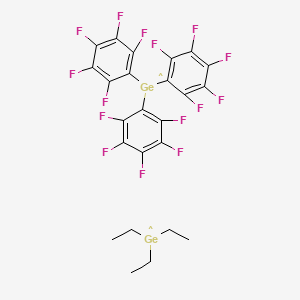
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
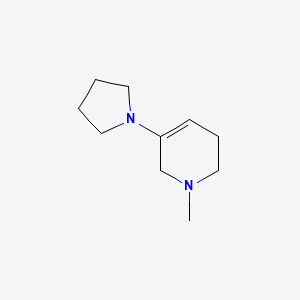
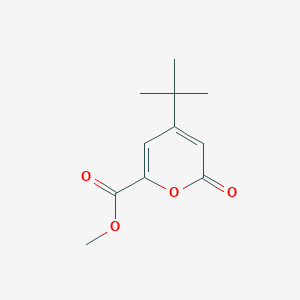
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
